Cas no 176896-74-5 (Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride)

Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-26489830
- CS-0243528
- 176896-74-5
- 3-Fluoro-L-phenylalanine methyl ester hydrochloride
- C10H13ClFNO2
- Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride
- 3-fluoro- L-Phenylalanine, methyl ester, hydrochloride
- 3-Fluoro-L-phenylalanine methyl ester HCl
- methyl (S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride
- G28271
- methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
-
- MDL: MFCD12911130
- インチ: 1S/C10H12FNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
- InChIKey: LIYCRVHARXGJKA-FVGYRXGTSA-N
- ほほえんだ: Cl.FC1=CC=CC(=C1)C[C@@H](C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 233.0618845g/mol
- どういたいしつりょう: 233.0618845g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26489830-0.5g |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride |
176896-74-5 | 95% | 0.5g |
$231.0 | 2023-09-14 | |
Enamine | EN300-26489830-1.0g |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride |
176896-74-5 | 95% | 1g |
$296.0 | 2023-05-25 | |
Enamine | EN300-26489830-10g |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride |
176896-74-5 | 95% | 10g |
$1851.0 | 2023-09-14 | |
Aaron | AR01V4CB-1g |
3-Fluoro-L-phenylalanine methyl ester HCl |
176896-74-5 | 97% | 1g |
$223.00 | 2025-02-13 | |
1PlusChem | 1P01V43Z-5g |
3-Fluoro-L-phenylalanine methyl ester HCl |
176896-74-5 | 97% | 5g |
$573.00 | 2024-06-19 | |
Aaron | AR01V4CB-5g |
3-Fluoro-L-phenylalanine methyl ester HCl |
176896-74-5 | 97% | 5g |
$656.00 | 2025-02-13 | |
Enamine | EN300-26489830-5.0g |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride |
176896-74-5 | 95% | 5g |
$987.0 | 2023-05-25 | |
Enamine | EN300-26489830-10.0g |
methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride |
176896-74-5 | 95% | 10g |
$1851.0 | 2023-05-25 | |
1PlusChem | 1P01V43Z-1g |
3-Fluoro-L-phenylalanine methyl ester HCl |
176896-74-5 | 97% | 1g |
$199.00 | 2024-06-19 | |
Aaron | AR01V4CB-500mg |
3-Fluoro-L-phenylalanine methyl ester HCl |
176896-74-5 | 97% | 500mg |
$149.00 | 2025-02-13 |
Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
Methyl (2s)-2-amino-3-(3-fluorophenyl)propanoate hydrochlorideに関する追加情報
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride: A Comprehensive Overview
The compound Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride with CAS No. 176896-74-5 is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a chiral center at the second carbon atom, which is crucial for its stereochemical behavior and biological activity. The presence of a fluorophenyl group introduces electronic and steric effects, further influencing its reactivity and pharmacokinetic properties.
Recent studies have highlighted the importance of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the context of enzyme inhibition and receptor modulation. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it easier to handle in laboratory settings and potential pharmaceutical formulations.
The synthesis of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves a multi-step process that includes nucleophilic substitution, condensation reactions, and stereochemical control. Advanced techniques such as enantioselective catalysis have been employed to ensure high optical purity, which is critical for its biological applications. The use of chiral auxiliaries and asymmetric induction methods has further refined the synthesis process, enabling the production of enantiomerically pure compounds.
From a pharmacological perspective, Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride exhibits interesting bioactivity profiles. Preclinical studies have demonstrated its potential as an inhibitor of certain proteases and kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. The fluorophenyl group plays a pivotal role in modulating the molecule's interactions with biological targets, enhancing its selectivity and potency.
Moreover, the compound's ability to act as a prodrug has been explored in recent research. By incorporating functional groups that can be cleaved under physiological conditions, it is possible to design drug delivery systems that release active metabolites at specific sites within the body. This approach not only improves therapeutic efficacy but also reduces systemic toxicity, making it a promising candidate for targeted therapy.
In terms of analytical characterization, Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride has been thoroughly studied using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have provided insights into its molecular structure, purity, and stability under various conditions. Additionally, crystallographic studies have revealed its three-dimensional arrangement, which is essential for understanding its physical properties and interactions with other molecules.
The application of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride extends beyond pharmacology into materials science. Its unique chemical properties make it a valuable building block for constructing complex molecular architectures, including polymers and dendrimers. Researchers have also investigated its potential as a catalyst in organic reactions, leveraging its chiral environment to induce asymmetry in product formation.
Looking ahead, the continued exploration of Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate hydrochloride holds great promise for advancing both basic and applied sciences. Its versatility as a chemical entity positions it as a key player in diverse fields ranging from drug discovery to materials engineering. As new research emerges, this compound will undoubtedly contribute to innovative solutions addressing some of the most pressing challenges in modern science.
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